4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
4-(4-butylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-3-4-5-15-8-12-17(13-9-15)22-18(20-21-19(22)23)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRXEBAVSNHNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. For instance, 4-butylbenzohydrazide can react with carbon disulfide in the presence of a base to form the corresponding 1,2,4-triazole-3-thiol.
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Substitution Reactions: : The introduction of the 4-methylphenyl group can be achieved through nucleophilic substitution reactions. This involves reacting the triazole-3-thiol with 4-methylbenzyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
This compound has shown potential in biological studies due to its ability to interact with various biological targets. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.
Medicine
In medicinal chemistry, 1,2,4-triazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry
Industrially, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the butyl group.
4-(4-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group.
Uniqueness
The presence of both butyl and methyl phenyl groups in 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. This dual substitution can enhance its lipophilicity and binding interactions, potentially leading to improved biological activity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 727704-60-1) is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesizing findings from various studies and highlighting case studies that demonstrate its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 323.46 g/mol. Its structure features a triazole ring substituted with phenyl groups, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with a triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Results demonstrated enhanced cytotoxicity particularly against melanoma cells .
The mechanism through which triazole compounds exert their anticancer effects often involves:
- Inhibition of Cell Proliferation : Triazoles interact with biological receptors and pathways crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Some derivatives have been shown to trigger programmed cell death in cancer cells, thereby reducing tumor growth.
Antimicrobial Activity
Beyond anticancer properties, triazoles are also noted for their antimicrobial activity:
- Broad Spectrum : Several studies report that 1,2,4-triazole derivatives exhibit antimicrobial effects against bacteria and fungi. The presence of sulfur in these compounds enhances their potency compared to non-sulfur analogs .
Other Biological Activities
Triazole derivatives have also been investigated for various other pharmacological activities:
- Antitubercular Activity : Compounds in this class have shown potential against Mycobacterium tuberculosis.
- Hypoglycemic Effects : Some derivatives have been evaluated for their ability to lower blood sugar levels in diabetic models .
Study on Anticancer Effects
A notable study involved synthesizing several hydrazone derivatives based on the triazole scaffold. Among these, certain derivatives demonstrated high selectivity towards cancer cells while exhibiting low toxicity towards normal cells. The most effective compounds were identified as potential candidates for further development as antimetastatic agents .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of a series of triazole compounds. These compounds were tested against various bacterial strains, revealing MIC values comparable to standard antibiotics. The results underscored the potential of these derivatives as alternative antimicrobial agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
